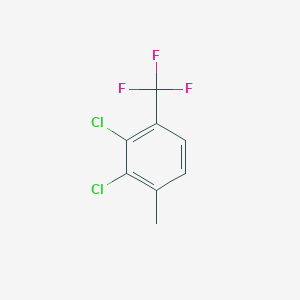

![molecular formula C9H18N2 B047858 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane CAS No. 111537-01-0](/img/structure/B47858.png)

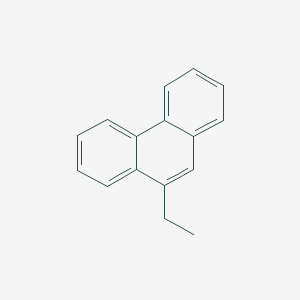

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane, also known as DABCO, is a bicyclic diamine that has been widely used in organic synthesis, catalysis, and materials science. It is a colorless, crystalline solid with a melting point of 123-125°C and a boiling point of 270-272°C. DABCO is a versatile and efficient catalyst that can promote a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane as a catalyst is based on its ability to act as a nucleophile and a base. In many reactions, this compound can act as a Lewis base, coordinating to a metal center and activating it for catalysis. In other reactions, this compound can act as a Brønsted base, deprotonating a substrate and facilitating the reaction. The exact mechanism of action of this compound depends on the specific reaction being catalyzed.

Biochemical and Physiological Effects

This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for laboratory use. This compound has been used as a cryoprotectant for biological samples and has been shown to improve the survival of cells and tissues during freezing and thawing.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane as a catalyst include its high efficiency, low toxicity, and versatility. This compound can promote a wide range of reactions and can be used in both organic and inorganic chemistry. The main limitation of using this compound is its cost, as it is a relatively expensive catalyst compared to other common catalysts such as triethylamine and pyridine.

Orientations Futures

There are several future directions for research on 3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the application of this compound in new catalytic reactions and the optimization of existing reactions. Additionally, there is potential for the use of this compound in the synthesis of new materials, such as MOFs and other porous materials. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly in the context of its use as a cryoprotectant for biological samples.

Conclusion

In conclusion, this compound is a versatile and efficient catalyst that has been widely used in organic synthesis, catalysis, and materials science. Its mechanism of action is based on its ability to act as a nucleophile and a base, and it has low toxicity and is generally considered safe for laboratory use. This compound has several advantages as a catalyst, including its high efficiency and versatility, but its cost is a limitation. There are several future directions for research on this compound, including the development of new synthetic methods, the application of this compound in new catalytic reactions, and the optimization of existing reactions.

Méthodes De Synthèse

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane can be synthesized by several methods, including the reaction of 1,3-dibromopropane with ammonia, the reaction of 1,3-dichloropropane with sodium amide, and the reaction of 1,3-dibromo-2-propanol with sodium azide. The most common method for synthesizing this compound is the reaction of 1,3-dibromopropane with ammonia. This method involves the addition of ammonia to a solution of 1,3-dibromopropane in ethanol, followed by heating the mixture to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane has been widely used in scientific research as a catalyst for various organic reactions. It has been shown to be an effective catalyst for the synthesis of pharmaceuticals, natural products, and other organic compounds. This compound has also been used as a co-catalyst in the synthesis of metal-organic frameworks (MOFs) and other porous materials. MOFs are a class of materials that have attracted significant attention due to their potential applications in gas storage, catalysis, and drug delivery.

Propriétés

Numéro CAS |

111537-01-0 |

|---|---|

Formule moléculaire |

C9H18N2 |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

3,3-dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C9H18N2/c1-7(2)8-10-5-9(3,4)6-11(8)10/h7-8H,5-6H2,1-4H3 |

Clé InChI |

DWKHBOMBDDUBHX-UHFFFAOYSA-N |

SMILES |

CC(C)C1N2N1CC(C2)(C)C |

SMILES canonique |

CC(C)C1N2N1CC(C2)(C)C |

Synonymes |

1,5-Diazabicyclo[3.1.0]hexane, 3,3-dimethyl-6-(1-methylethyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)